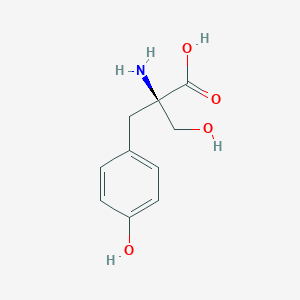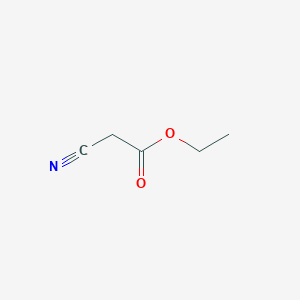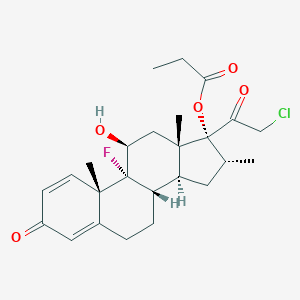
3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid
Overview
Description
3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid is a metabolite commonly found in human urine. It is believed to be formed from the action of specific gut microflora, particularly Clostridia species, on polyphenolic compounds found in fruits . This compound has been associated with various neurological conditions, including autism and schizophrenia .
Mechanism of Action
Target of Action
3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid (HPHPA) is a metabolite that is believed to be formed from the action of specific gut microflora, especially Clostridia sp., on polyphenolic compounds found in fruits . . Dopamine and catecholamines play crucial roles in transmitting signals in the brain and other areas of the body.
Mode of Action
Due to its structural similarity to dopamine and catecholamines, it is suggested that hphpa might interact with the same receptors or pathways . This interaction could potentially lead to changes in neurotransmitter levels and signaling, which could have significant effects on neurological function and behavior .
Biochemical Pathways
HPHPA is a metabolite normally found in human urine and is believed to be formed from the action of gut microflora on polyphenolic compounds found in fruits . The presence of abnormal concentrations of HPHPA in body fluids has been associated with gut dysbiosis . It’s also worth noting that the mhp gene cluster in Escherichia coli is responsible for the degradation of 3-(3-Hydroxyphenyl)propionic acid .
Pharmacokinetics
It is known that hphpa is a highly abundant urinary metabolite This suggests that it is readily absorbed and excreted by the body The presence of HPHPA in urine also indicates that it undergoes renal clearance
Result of Action
The presence of abnormal concentrations of HPHPA in body fluids has been associated with several neurological conditions, including autism and schizophrenia . Excess dopamine and dopamine-like compounds, which HPHPA may mimic, have been linked to abnormal or psychotic behavior . Therefore, the molecular and cellular effects of HPHPA’s action could potentially include changes in neurotransmitter levels and signaling, alterations in brain function, and impacts on behavior .
Action Environment
The action of HPHPA is influenced by the gut microflora, which metabolize polyphenolic compounds to produce HPHPA . Therefore, factors that affect the gut microflora, such as diet, antibiotic use, and overall health, could potentially influence the production of HPHPA and its subsequent actions. Additionally, environmental factors that affect the absorption, distribution, metabolism, and excretion of HPHPA could also influence its action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid is involved in various biochemical reactions. It is one of the major metabolites of ingested caffeic acid and of the phenolic degradation products of proanthocyanidins . It is suspected to have antioxidant properties and is actively involved in the metabolism of flavan-3-ols .
Cellular Effects
In cellular processes, this compound has been shown to have significant effects. For instance, it has been found to suppress osteoblastic cell senescence, promoting bone accretion in mice . It also influences cell function by altering the mesenchymal stem cell differentiation program and bone cell senescence .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It is believed to act as a dopamine or catecholamine analog . Excess dopamine and dopamine-like compounds have been linked to abnormal or psychotic behavior .
Temporal Effects in Laboratory Settings
It is known that this compound is a highly abundant and biomedically important urinary metabolite .
Metabolic Pathways
This compound is involved in the metabolic pathways of ingested caffeic acid and the phenolic degradation products of proanthocyanidins . It is also a key product in the metabolism of flavan-3-ols .
Transport and Distribution
It is known that this compound can reach the colon in high proportions, where it can be transformed into microbial metabolites by the resident microbiota .
Preparation Methods
Synthetic Routes and Reaction Conditions
An improved method to synthesize 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid involves an indium-mediated sonochemical Reformatsky reaction . This method is a simple two-step route that avoids the need for specialized equipment, flammable materials, and high-pressure reaction vessels . The synthesis can also be adapted to prepare isotopically labeled versions of the compound for quantitative analysis .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxyphenyl)propionic acid: Another metabolite formed by human microflora with similar vasodilatory activity.
3-Hydroxypropionic acid: An emerging platform chemical used for the production of various value-added chemicals.
Uniqueness
3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid is unique due to its specific formation by gut microflora and its potential role as a biomarker for neurological conditions . Its structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
3-hydroxy-3-(3-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8,10-11H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHTAGVZHYUZYMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00863132 | |
| Record name | 3-Hydroxy-3-(3-hydroxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00863132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002643 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3247-75-4 | |
| Record name | 3-(3-Hydroxyphenyl)-3-hydroxypropionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3247-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003247754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-3-(3-hydroxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00863132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-HYDROXYPHENYL)-3-HYDROXYPROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9IV9236GRD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002643 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Beyond ASD, are there other conditions where 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid levels are altered?
A: Yes, research indicates that this compound levels may be altered in other conditions as well. For instance, a study investigating metabolic signatures in Pulmonary Arterial Hypertension (PAH) found that urinary this compound was among the metabolites contributing to a classification model for PAH patients. [] This suggests a potential role of this compound in PAH pathophysiology, although further research is needed to confirm these findings and understand the underlying mechanisms.
Q2: What is the source of this compound in the human body?
A: While the precise metabolic pathway leading to this compound in humans is still under investigation, evidence points to a significant contribution from the gut microbiota. Research has shown that alterations in gut microbial composition, particularly an increase in certain bacteria like Clostridium species, are associated with elevated urinary levels of this compound. [, ] This suggests that these bacteria may be involved in the production or modification of this compound in the gut, potentially influencing its levels in the body.
Q3: Have there been any studies looking at dietary influences on this compound levels?
A: Yes, some studies have explored the potential impact of diet on this compound levels. A study examining the urine metabolome of young autistic children noted that food selectivity led to significant metabolic differences, including alterations in this compound levels. [] This highlights the potential influence of dietary factors on the levels of this compound, although more research is needed to determine the specific dietary components responsible for these effects.
Q4: Are there specific analytical techniques used to measure this compound levels in biological samples?
A: Yes, accurate quantification of this compound in biological samples like urine and serum is crucial for research. Techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are commonly employed for this purpose. [, ] These methods offer high sensitivity and selectivity, enabling researchers to reliably measure even small variations in the compound's concentration. This is particularly important when studying its potential as a biomarker for various conditions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



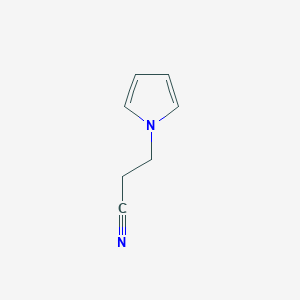
![2-[2,4-Bis(1,2,4-triazol-1-yl)phenyl]-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B33219.png)
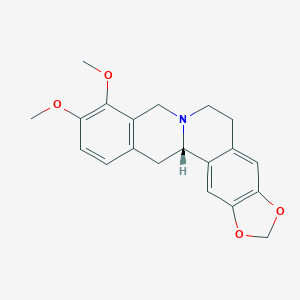

![(1S,4S,5R,6S)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B33229.png)

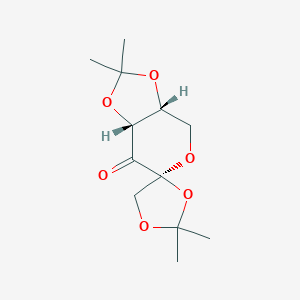
![Tert-butyl-[[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-dimethylsilane](/img/structure/B33232.png)
